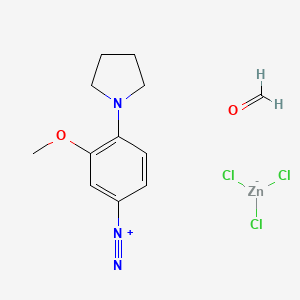
Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is a complex organic compound with the chemical formula C12H16Cl3N3O2Zn.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde typically involves the reaction of 3-methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride with zinc chloride in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium bromide
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
Uniqueness
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is unique due to its polymeric structure and the presence of zinc trichloride. This gives it distinct chemical and physical properties compared to its similar compounds .
Properties
CAS No. |
71598-31-7 |
|---|---|
Molecular Formula |
C12H16Cl3N3O2Zn |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.CH2O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-2;;;;/h4-5,8H,2-3,6-7H2,1H3;1H2;3*1H;/q+1;;;;;+2/p-3 |
InChI Key |
ZOOHCFLSHBJRSX-UHFFFAOYSA-K |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.C=O.Cl[Zn-](Cl)Cl |
Related CAS |
71598-31-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


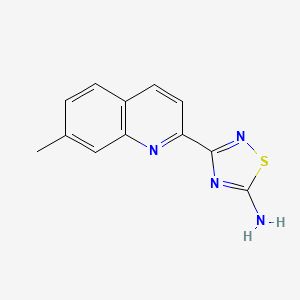
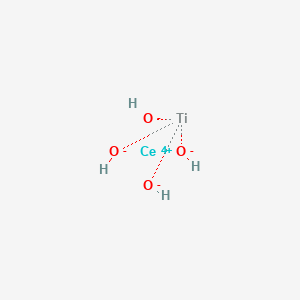
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
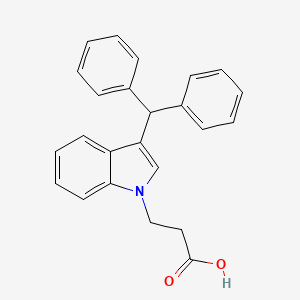

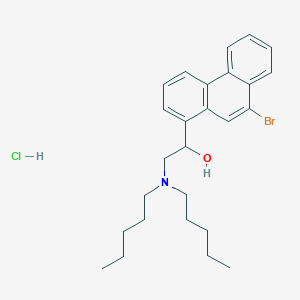
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)
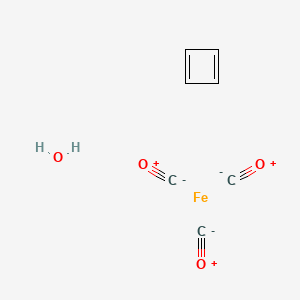
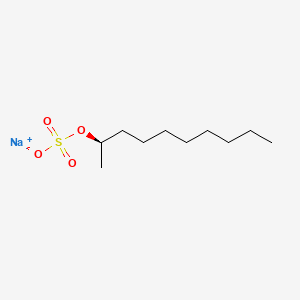
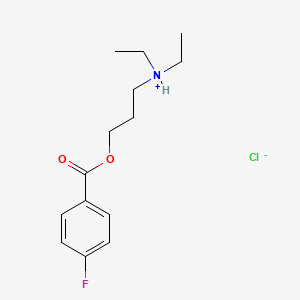
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)

